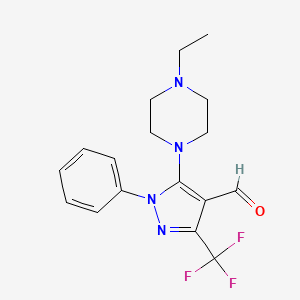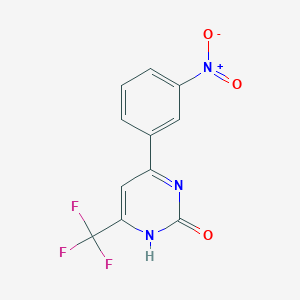
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, nitrophenyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with nitrophenyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, incorporating advanced techniques such as continuous flow chemistry and in-line monitoring to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-6-(3-nitrophenyl)pyridine
- 4-(Trifluoromethyl)-2-hydroxypyrimidine
- 6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine stands out due to the combination of its functional groups, which confer unique chemical properties and reactivity. The presence of both nitrophenyl and trifluoromethyl groups enhances its potential for diverse applications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H6F3N3O3 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H6F3N3O3/c12-11(13,14)9-5-8(15-10(18)16-9)6-2-1-3-7(4-6)17(19)20/h1-5H,(H,15,16,18) |
Clave InChI |
HXMHEQHKTKJIKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=O)NC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


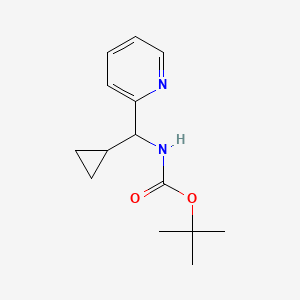
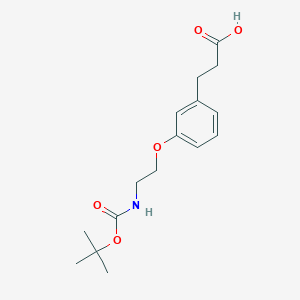
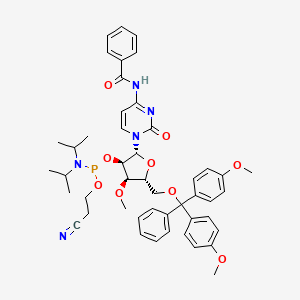
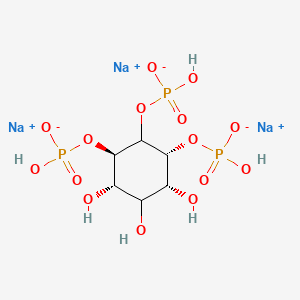
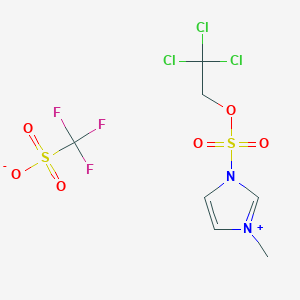
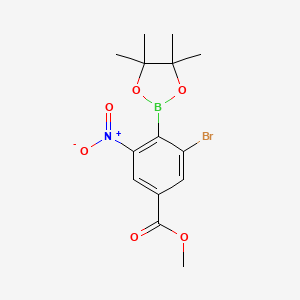

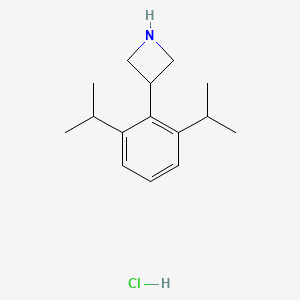
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)

